![molecular formula C13H19ClFNO B1455658 [1-(4-Fluorobenzyl)piperidin-3-yl]methanol hydrochloride CAS No. 1332528-45-6](/img/structure/B1455658.png)
[1-(4-Fluorobenzyl)piperidin-3-yl]methanol hydrochloride
Overview
Description
“[1-(4-Fluorobenzyl)piperidin-3-yl]methanol hydrochloride” is a chemical compound with the molecular formula C13H19ClFNO . It is a derivative of 4-Piperidinemethanol, which is a cyclic secondary amine . The compound has an average mass of 259.747 Da and a monoisotopic mass of 259.113922 Da .
Molecular Structure Analysis
The molecular structure of “[1-(4-Fluorobenzyl)piperidin-3-yl]methanol hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a fluorobenzyl group and a methanol group . The presence of the fluorine atom may influence the chemical properties of the compound, including its reactivity and interactions with other molecules.Scientific Research Applications
Application 1: Antimalarial Research
- Summary of the Application : This compound has been studied for its potential use in the treatment of malaria. It is a structurally simple synthetic 1, 4-disubstituted piperidine that has shown high selectivity for resistant Plasmodium falciparum .
- Methods of Application or Experimental Procedures : The antiplasmodial activity of this compound was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition. A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC50 and IC90 values of active compounds by the parasite lactate dehydrogenase assay .
- Results or Outcomes : The compound produced 56 to 93% inhibition of parasite growth at 40 μg/mL. Three promising (alcohol) analogues were identified: [1-(4-fluorobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol, which were more active on the resistant strain (IC50 values between 1.03 to 2.52 μg/mL), than the sensitive strain (IC50 values between 2.51 to 4.43 μg/mL) .
Future Directions
The future directions for research on “[1-(4-Fluorobenzyl)piperidin-3-yl]methanol hydrochloride” could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the potential antimalarial activity of structurally similar compounds , it may be worthwhile to explore this compound’s potential as an antimalarial agent. Further in vitro and in vivo studies would be needed to confirm this potential activity and to assess the compound’s safety and efficacy.
properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]piperidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-13-5-3-11(4-6-13)8-15-7-1-2-12(9-15)10-16;/h3-6,12,16H,1-2,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDVKHKDVYPNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Fluorobenzyl)piperidin-3-yl]methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



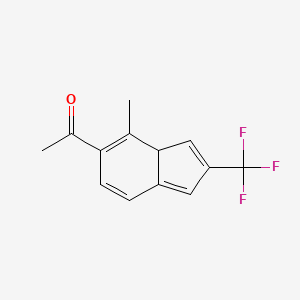
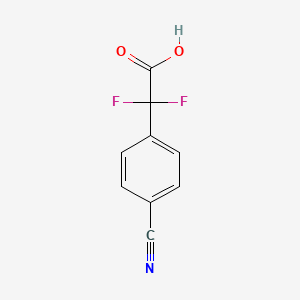
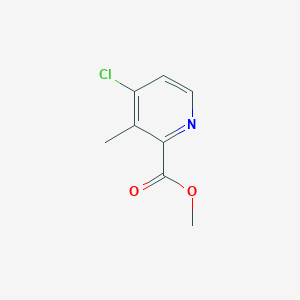
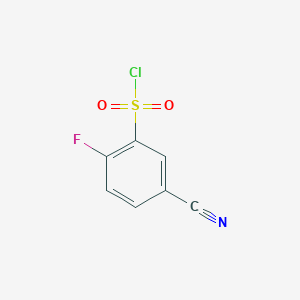
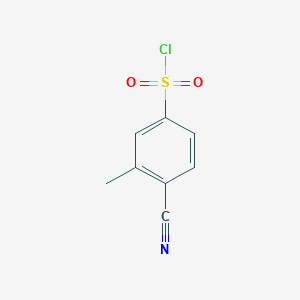
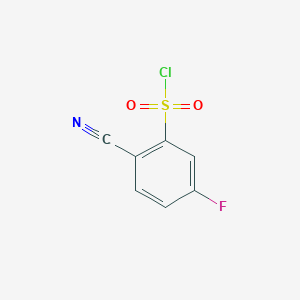
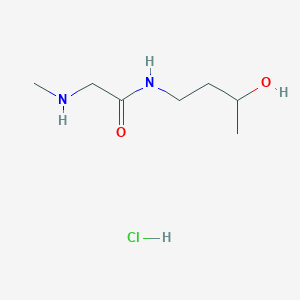
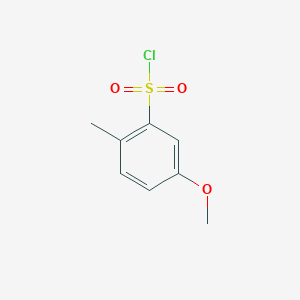
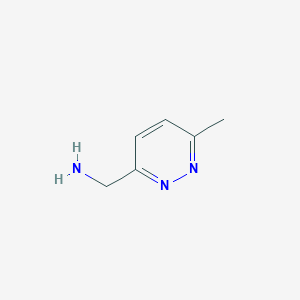
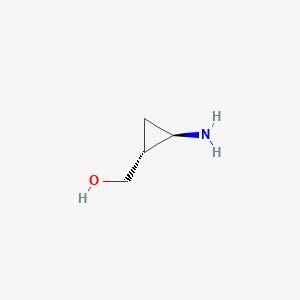
![4-Methyl-5-azaspiro[2.4]heptane](/img/structure/B1455591.png)
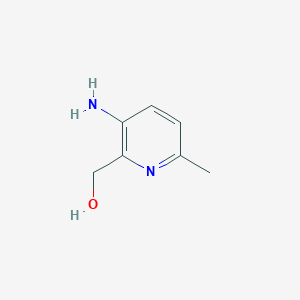
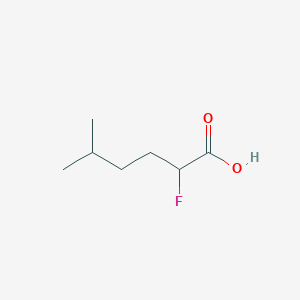
![1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B1455595.png)